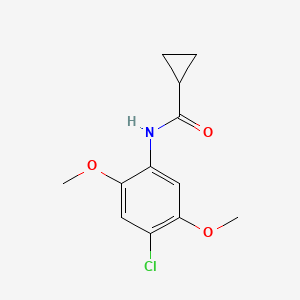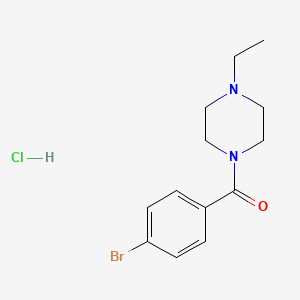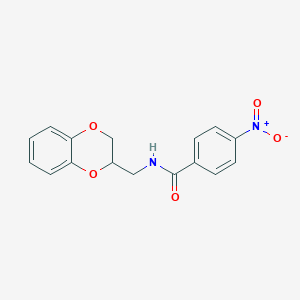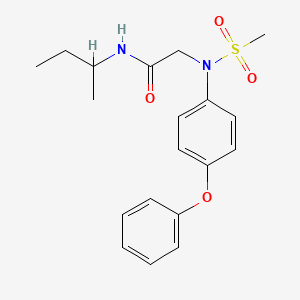
N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide, also known as DOC, is a chemical compound that belongs to the family of phenethylamines. It was first synthesized in 1970 by Alexander Shulgin, a renowned chemist and pharmacologist. DOC is a potent psychedelic substance that has gained popularity among researchers due to its unique properties. In
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide involves binding to the 5-HT2A receptor and activating it. This results in an increase in the levels of serotonin in the brain, which is responsible for the psychedelic effects of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide. The activation of the 5-HT2A receptor also leads to the activation of other neurotransmitter systems such as dopamine and norepinephrine, which contribute to the overall effects of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide are similar to those of other psychedelic substances. It has been shown to produce alterations in perception, thought, and mood. The effects of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide can last for up to 24 hours, with the peak effects occurring between 4-8 hours after ingestion. N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide has been shown to produce visual hallucinations, changes in auditory perception, and alterations in the perception of time and space. Additionally, it has been shown to produce changes in mood and emotions, ranging from euphoria to anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide in lab experiments is its potency. N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide is a highly potent psychedelic substance, which means that small doses can produce significant effects. This makes it easier to control the dose and minimize variability between subjects. Additionally, the relatively long duration of action of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide makes it suitable for studies investigating the long-term effects of psychedelics on brain function and behavior.
One limitation of using N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide in lab experiments is its potential for adverse effects. As with other psychedelic substances, N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide can produce adverse psychological effects such as anxiety, paranoia, and psychosis. Additionally, there is a risk of physical harm due to the altered state of consciousness produced by N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide. Therefore, it is important to take appropriate safety measures when using N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide in lab experiments.
Future Directions
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide. One area of interest is the investigation of the therapeutic potential of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide. Psychedelic substances such as psilocybin and LSD have shown promise in the treatment of various mental health conditions, including depression, anxiety, and addiction. It is possible that N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide may also have therapeutic potential in these areas.
Another area of interest is the investigation of the long-term effects of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide on brain function and behavior. Studies have shown that psychedelics can produce lasting changes in brain function and behavior, which may have implications for mental health and well-being. Therefore, it is important to investigate the long-term effects of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide on brain function and behavior.
Conclusion
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide is a potent psychedelic substance that has gained popularity among researchers due to its unique properties. It has been used in various scientific research studies investigating the role of the 5-HT2A receptor in psychedelic-induced alterations in consciousness and perception. Additionally, it has been shown to produce alterations in perception, thought, and mood. There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide, including the investigation of its therapeutic potential and the long-term effects on brain function and behavior.
Synthesis Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide involves the reaction of 2,5-dimethoxyphenylacetonitrile with cyclopropylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then hydrolyzed to obtain the final compound, N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide. The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide is relatively simple and can be performed using standard laboratory equipment.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide has been used in various scientific research studies due to its unique properties. It has been shown to have a high affinity for the 5-HT2A receptor, which is a target for many psychedelic substances. N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide has been used in studies investigating the role of the 5-HT2A receptor in psychedelic-induced alterations in consciousness and perception. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide has been used in studies investigating the effects of psychedelics on brain activity and connectivity using neuroimaging techniques such as functional magnetic resonance imaging (fMRI).
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-16-10-6-9(11(17-2)5-8(10)13)14-12(15)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCGFNHCICVMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CC2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4929692.png)
![3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole](/img/structure/B4929694.png)

![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929701.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4929704.png)
![7-(4-bromophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4929712.png)
![5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4929728.png)

![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4929741.png)
![N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4929744.png)

![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4929780.png)
![2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4929784.png)